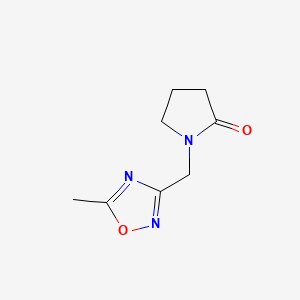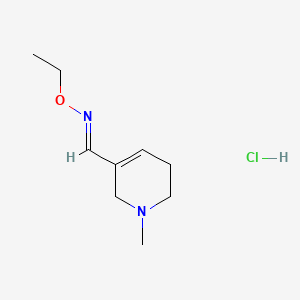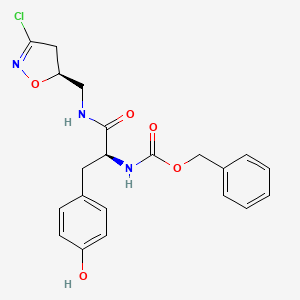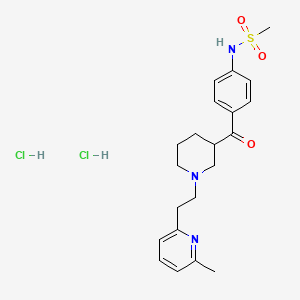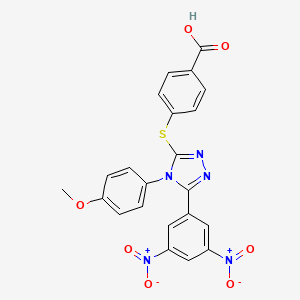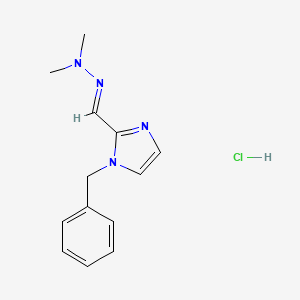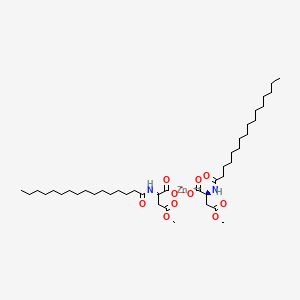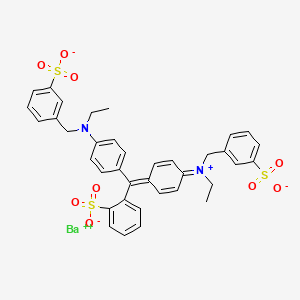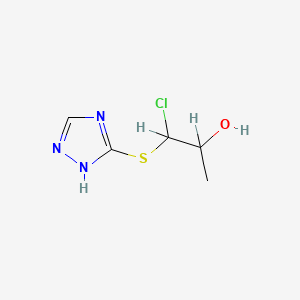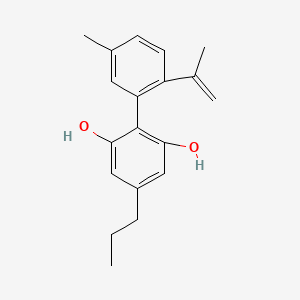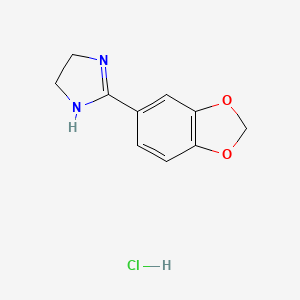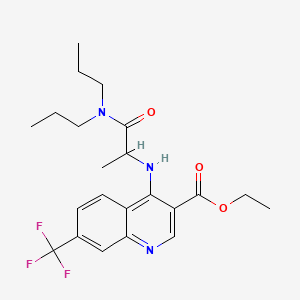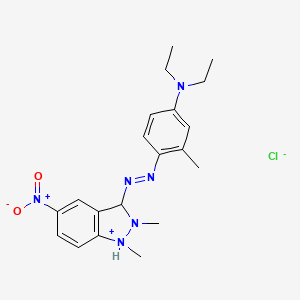
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their intense colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-o-toluidine can be prepared by treating it with nitrous acid under acidic conditions. This diazonium salt is then coupled with 1,2-dimethyl-5-nitro-1H-indazole to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is typically carried out in a controlled environment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully monitored to optimize the synthesis.
化学反応の分析
Types of Reactions
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro derivatives or quinones.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: Substitution reactions yield halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress or as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Azo Benzene: Another azo compound with similar structural features but different substituents.
Methyl Orange: A well-known azo dye used as a pH indicator.
Sudan III: An azo dye used for staining in biological applications.
Uniqueness
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the diethylamino group and the nitro group on the aromatic rings enhances its stability and color intensity, making it particularly useful in applications requiring vibrant and stable dyes.
特性
CAS番号 |
94108-31-3 |
|---|---|
分子式 |
C20H27ClN6O2 |
分子量 |
418.9 g/mol |
IUPAC名 |
4-[(1,2-dimethyl-5-nitro-1,3-dihydroindazol-1-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;chloride |
InChI |
InChI=1S/C20H26N6O2.ClH/c1-6-25(7-2)15-8-10-18(14(3)12-15)21-22-20-17-13-16(26(27)28)9-11-19(17)23(4)24(20)5;/h8-13,20H,6-7H2,1-5H3;1H |
InChIキー |
RCOKJCXKURXCTL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2C3=C(C=CC(=C3)[N+](=O)[O-])[NH+](N2C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


